Telomerase Inhibition Potency of TNQX vs. Nitrostyrene DPNS and Clinical Candidate BIBR1532
TNQX demonstrates a telomerase IC50 of ~1.4 μM, placing it between the more potent clinical candidate BIBR1532 (IC50 ~0.093–0.1 μM) and other screening hits. In the same study series, the nitrostyrene derivative DPNS showed ~3.5-fold greater potency (IC50 ~0.4 μM) but belongs to a different chemical scaffold, whereas TNQX represents the prototype quinoxaline-based telomerase inhibitor with a distinct structure–activity relationship (SAR) [1]. This intermediate potency profile can be advantageous for mechanistic studies where a graded response is desired [2].
| Evidence Dimension | Telomerase inhibition (IC50, in vitro biochemical assay) |
|---|---|
| Target Compound Data | TNQX: IC50 ~1.4 μM (human telomerase, partially purified enzyme) |
| Comparator Or Baseline | DPNS: IC50 ~0.4 μM; BIBR1532: IC50 ~0.093 μM (both human telomerase, comparable TRAP-based assays) |
| Quantified Difference | TNQX is ~3.5-fold less potent than DPNS and ~15-fold less potent than BIBR1532 in enzyme inhibition |
| Conditions | Modified TRAP (Telomeric Repeat Amplification Protocol) assay using partially purified human telomerase from HEK293 cells |
Why This Matters
Defines the quantitative potency window for TNQX, essential for experimental design where a less potent but structurally distinct probe is required to avoid off-target effects associated with highly optimized clinical leads.
- [1] Kim JH, Kim JH, Lee GE, Lee JE, Chung IK. Potent inhibition of human telomerase by nitrostyrene derivatives. Mol Pharmacol. 2003 May;63(5):1117-24. doi: 10.1124/mol.63.5.1117. View Source
- [2] Pascolo E, Wenz C, Lingner J, Hauel N, Priepke H, Kauffmann I, et al. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate. J Biol Chem. 2002;277(18):15566-15572. doi: 10.1074/jbc.M201266200. View Source
